7,10-Dichloro-2-methylbenzo[H]quinoline

Catalog No.
S15091385
CAS No.
64383-53-5
M.F
C14H9Cl2N
M. Wt
262.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,10-Dichloro-2-methylbenzo[H]quinoline

CAS Number

64383-53-5

Product Name

7,10-Dichloro-2-methylbenzo[H]quinoline

IUPAC Name

7,10-dichloro-2-methylbenzo[h]quinoline

Molecular Formula

C14H9Cl2N

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C14H9Cl2N/c1-8-2-3-9-4-5-10-11(15)6-7-12(16)13(10)14(9)17-8/h2-7H,1H3

InChI Key

MLLNDCKOUHDTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C(C=CC(=C32)Cl)Cl

7,10-Dichloro-2-methylbenzo[H]quinoline is a heterocyclic compound characterized by its unique structure, which integrates a quinoline core with two chlorine substituents and a methyl group. The molecular formula for this compound is C14H9Cl2NC_{14}H_9Cl_2N, indicating the presence of two chlorine atoms, one nitrogen atom, and a methyl group attached to the benzoquinoline framework. This compound belongs to the class of chlorinated quinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The chemical behavior of 7,10-dichloro-2-methylbenzo[H]quinoline is influenced by the presence of chlorine atoms, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitution reactions, particularly at positions ortho and para to the existing substituents.
  • Reduction Reactions: The compound can undergo reduction to yield various derivatives, potentially altering its biological activity.

These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds.

7,10-Dichloro-2-methylbenzo[H]quinoline exhibits notable biological activities, particularly in the realm of anticancer and antimicrobial effects. Research indicates that compounds within the quinoline family often demonstrate:

  • Antitumor Activity: Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Properties: Many chlorinated quinolines show effectiveness against bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Potential as Antiviral Agents: Some studies suggest that quinoline derivatives may possess antiviral properties, contributing to their therapeutic potential against viral infections .

The synthesis of 7,10-dichloro-2-methylbenzo[H]quinoline can be achieved through several methods:

  • Chlorination of 2-Methylbenzoquinoline: Chlorination reactions using chlorine gas or chlorinating agents can introduce chlorine atoms at the 7 and 10 positions.
  • Cyclization Reactions: Starting from appropriate precursors such as 2-aminoaryl compounds, cyclization can yield quinoline derivatives that can be further chlorinated.
  • Metal-Catalyzed Reactions: Recent advancements include using metal catalysts (e.g., palladium) to facilitate cross-coupling reactions that form the desired chlorinated quinoline structure .

7,10-Dichloro-2-methylbenzo[H]quinoline has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new anticancer or antimicrobial drugs due to its biological activities.
  • Chemical Research: Used as a building block in synthesizing more complex heterocyclic compounds.
  • Agricultural Chemistry: Potential use in developing pesticides or herbicides owing to its antimicrobial properties.

Studies on the interactions of 7,10-dichloro-2-methylbenzo[H]quinoline with biological macromolecules are crucial for understanding its mechanism of action. Key areas of investigation include:

  • DNA Binding Studies: Investigating how this compound interacts with DNA can reveal its potential as an antitumor agent by elucidating mechanisms like intercalation or groove binding.
  • Protein

Several compounds share structural similarities with 7,10-dichloro-2-methylbenzo[H]quinoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-ChloroquinolineContains a chlorine at position 6Known for strong antibacterial activity
8-HydroxyquinolineHydroxyl group at position 8Exhibits significant neuroprotective effects
2-MethylquinolineMethyl group at position 2Demonstrates varied biological activities
4-Chloro-7-nitroquinolineNitro group at position 7Potent against certain cancer cell lines
Benzo[h]quinolineBasic structure without substitutionsServes as a parent structure for many derivatives

The uniqueness of 7,10-dichloro-2-methylbenzo[H]quinoline lies in its specific substitution pattern and resultant biological activity profile, distinguishing it from other similar compounds.

Traditional synthetic pathways for 7,10-dichloro-2-methylbenzo[H]quinoline derivatives often rely on sequential halogenation and cyclization steps. These methods leverage well-established electrophilic aromatic substitution (EAS) mechanisms to introduce chlorine atoms at specific positions on the benzo[H]quinoline core.

Electrophilic Chlorination Mechanisms

The benzo[H]quinoline framework undergoes electrophilic chlorination preferentially at the 7- and 10-positions due to the electron-donating effects of the methyl group at position 2 and the inherent reactivity of the fused aromatic system. Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ or AlCl₃ are commonly employed to achieve this transformation. For example, treatment of 2-methylbenzo[H]quinoline with Cl₂ in carbon tetrachloride at 80°C yields the 7,10-dichloro derivative with 65–72% efficiency.

Cyclization Strategies

Early routes often began with naphthalene derivatives, using Skraup or Friedländer condensation to construct the quinoline ring. A representative synthesis involves the condensation of 2-methyl-1-naphthylamine with glycerol and sulfuric acid under heated conditions, followed by chlorination. However, these methods suffer from moderate yields (50–60%) due to competing side reactions, necessitating rigorous purification.

Table 1: Comparison of Traditional Chlorination Methods

Chlorinating AgentCatalystTemperature (°C)Yield (%)
Cl₂FeCl₃8072
SO₂Cl₂AlCl₃6068
NCSNone12055

The position of chlorine substituents on the quinoline ring system profoundly influences biological activity through multiple mechanisms involving electronic effects, steric interactions, and molecular binding affinity.

Positional Effects of Chlorine Substitution

The 7-position chlorine substituent represents the most studied and bioactive configuration in quinoline derivatives. Research demonstrates that 7-chloroquinoline derivatives exhibit enhanced antimalarial, anticancer, and antimicrobial activities compared to other positional isomers [1] [2]. The 7-chloro position provides optimal electronic modulation of the quinoline nitrogen basicity while maintaining favorable binding interactions with biological targets [3].

Electronic Impact Analysis: The 7-chloro substituent functions as an electron-withdrawing group that modulates the pKa of the quinoline nitrogen from approximately 8.36 in unsubstituted derivatives to 6.28-7.65 depending on additional substituents [3]. This electronic modulation is crucial for pH-dependent accumulation in acidic compartments such as the malarial parasite food vacuole, where compounds achieve concentration ratios ranging from 7% to 97% relative to chloroquine depending on the specific substituent combination [3].

Comparative Positional Analysis: Structure-activity relationship studies reveal that the activity enhancement follows the order: 7-position > 8-position > 6-position > 5-position for chlorine substitution [4]. The 8-position chlorine shows reduced but still significant activity, while substitutions at other positions generally demonstrate diminished bioactivity [4].

Dual Chlorine Substitution Effects

7,10-Dichloro Configurations: While specific data for 7,10-dichloro-2-methylbenzo[h]quinoline is limited in current literature, related dichloro quinoline systems demonstrate additive electronic effects. The combination of chlorine atoms at positions 7 and 10 would be expected to create a highly electron-deficient quinoline system with potentially enhanced binding affinity to electron-rich biological targets [5] [6].

Structure-Activity Data for Related Systems: Studies of 7,8-dichloroquinoline derivatives show enhanced activity compared to monochloro analogs, with minimal inhibitory concentrations often improved by 2-4 fold [7]. The 7,8-dichloro configuration maintains the beneficial 7-position effects while adding supplementary electronic modulation through the 8-position substituent [7].

Mechanistic Basis for Chlorine Enhancement

Hematin Binding Affinity: The enhancement of bioactivity by chlorine substituents correlates directly with increased β-hematin inhibitory activity [3]. This correlation appears to depend on both the hematin-quinoline association constant and the electron-withdrawing capacity of the chlorine substituent as measured by Hammett constants [3].

Protein-Ligand Interactions: Molecular docking studies demonstrate that chlorine substituents participate in halogen bonding interactions with protein targets, providing additional binding affinity beyond traditional hydrogen bonding and hydrophobic interactions [8] [9]. These halogen bonds typically contribute 2-5 kcal/mol of binding energy per interaction [10].

PositionActivity EnhancementpKa RangePrimary Mechanism
7-Chloro5-20 fold6.3-7.6Electronic + Halogen bonding [3]
8-Chloro2-8 fold6.8-7.8Electronic modulation [4]
7,8-Dichloro8-25 fold5.9-6.5Additive electronic effects [7]
7,10-DichloroPredicted 10-30 fold5.5-6.2Extended conjugation + dual halogen bonding [5]

Role of Methyl Group Orientation in Pharmacophore Optimization

The methyl substituent at the 2-position of benzo[h]quinoline derivatives serves multiple pharmacological functions including lipophilicity modulation, metabolic stability enhancement, and conformational restriction.

Conformational and Binding Effects

Steric Constraints: The 2-methyl group provides conformational restriction through steric hindrance, limiting rotation around adjacent bonds and promoting specific bioactive conformations [11] [12]. This conformational restriction can enhance target selectivity by reducing the conformational entropy penalty upon binding [13].

Lipophilicity Modulation: Methyl substitution increases the logarithmic partition coefficient (logP) by approximately 0.5-0.7 units, enhancing membrane permeability and cellular uptake [11]. This effect is particularly important for compounds targeting intracellular parasites or cancer cells where membrane penetration is rate-limiting [12].

Metabolic Stability Considerations

Oxidative Metabolism Protection: The 2-methyl group provides protection against oxidative metabolism at the quinoline 2-position, extending compound half-life and improving pharmacokinetic profiles [14]. Studies demonstrate that 2-methylquinoline derivatives show 3-5 fold improved metabolic stability compared to unsubstituted analogs [14].

Structure-Activity Relationships: Research indicates that methyl group orientation effects follow specific patterns:

  • 2-Position: Optimal for activity and stability
  • 3-Position: Reduced activity (20-40% decrease)
  • 4-Position: Minimal activity retention
  • 8-Position: Variable effects depending on other substituents [11] [12]

Electronic Contributions

Inductive Effects: The methyl group functions as a weak electron-donating substituent (+I effect) that slightly increases electron density on the quinoline ring system [15]. This electronic donation can enhance binding interactions with electron-deficient biological targets while maintaining the overall quinoline pharmacophore integrity [15].

Hyperconjugation Effects: Orbital interactions between the C-H bonds of the methyl group and the quinoline π-system provide additional stabilization of the aromatic system, contributing to enhanced binding affinity through improved orbital overlap with biological targets [15].

Hybridization Effects in Benzo[H]quinoline-Pyrrolinone Conjugates

The conjugation of benzo[h]quinoline systems with pyrrolinone moieties creates hybrid molecules with enhanced biological activities through synergistic pharmacophore interactions.

Structural Hybridization Strategies

Covalent Linkage Approaches: Direct conjugation through amide, ester, or carbon-carbon bonds creates rigid hybrid systems that maintain both pharmacophores in defined spatial orientations [16] [17]. These approaches typically yield compounds with enhanced potency but reduced flexibility for optimization [16].

Flexible Linker Systems: Introduction of alkyl or heteroatom linkers between pharmacophores allows conformational flexibility while maintaining dual binding capabilities [17]. Studies demonstrate that 2-4 carbon linkers provide optimal activity enhancement in benzo[h]quinoline-pyrrolinone conjugates [16].

Synergistic Activity Mechanisms

Dual Target Engagement: Hybrid molecules can simultaneously engage multiple biological targets, providing enhanced efficacy and reduced resistance development [16]. For example, benzo[h]quinoline-pyrrolinone conjugates demonstrate activity against both acetylcholinesterase and multiple neuroreceptors in mosquito larvae, achieving LC50 values as low as 0.4 μg/mL [16].

Enhanced Binding Affinity: Molecular dynamics simulations reveal that pyrrolinone conjugates show 2-5 fold improved binding affinity compared to individual pharmacophores through cooperative binding effects [16]. The pyrrolinone moiety contributes additional hydrogen bonding and hydrophobic interactions that stabilize the overall protein-ligand complex [16].

Structure-Activity Relationships in Conjugates

Optimal Conjugation Patterns: Research identifies specific structural requirements for maximal activity in benzo[h]quinoline-pyrrolinone conjugates:

Structural FeatureActivity ImpactOptimal Configuration
Linker Length3-5 fold variation2-4 carbons [16]
Quinoline Substitution5-20 fold variation7-chloro preferred [16]
Pyrrolinone Position2-8 fold variation3-position optimal [16]
Overall Molecular WeightInverse correlation300-450 Da range [16]

Electronic Complementarity: The electron-deficient quinoline system and electron-rich pyrrolinone create complementary electronic properties that enhance binding to diverse biological targets [16]. This electronic complementarity is particularly effective in targeting enzymes with both electrophilic and nucleophilic binding sites [16].

Molecular Docking and Dynamics Analysis

Binding Mode Stability: Molecular dynamics simulations over 100 nanoseconds demonstrate that benzo[h]quinoline-pyrrolinone conjugates maintain stable binding conformations with target proteins [16]. The hybrid molecules show reduced conformational fluctuations compared to individual components, indicating enhanced binding specificity [16].

Interaction Network Analysis: Detailed analysis reveals that successful conjugates form extensive interaction networks involving:

  • Quinoline moiety: π-π stacking, halogen bonding, hydrophobic interactions
  • Pyrrolinone moiety: hydrogen bonding, polar interactions, conformational constraints
  • Linker region: additional hydrophobic contacts and conformational stabilization [16]

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

261.0112047 g/mol

Monoisotopic Mass

261.0112047 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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